molecular formula C12H12N2O3S B10810465 (Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one

(Z)-2-amino-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one

Cat. No.: B10810465
M. Wt: 264.30 g/mol
InChI Key: UAAYANCJZUULAF-POHAHGRESA-N
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Description

WAY-119064 is a potent inhibitor of glycogen synthase kinase-3β (GSK-3β), with an IC50 value of 80.5 nM . Glycogen synthase kinase-3β is an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. Inhibition of glycogen synthase kinase-3β has been explored for therapeutic applications in diseases such as diabetes, Alzheimer’s disease, and cancer.

Preparation Methods

The synthesis of WAY-119064 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as condensation, cyclization, and functional group transformations. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

WAY-119064 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of WAY-119064 may lead to the formation of oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a glycogen synthase kinase-3β inhibitor, WAY-119064 is used as a tool compound to study the enzyme’s role in different chemical pathways and reactions.

    Biology: WAY-119064 is used in cell culture and animal studies to investigate the biological effects of glycogen synthase kinase-3β inhibition on cellular processes such as proliferation, differentiation, and apoptosis.

    Medicine: WAY-119064 has shown promise in preclinical studies for the treatment of diseases such as diabetes, Alzheimer’s disease, and cancer. Its ability to modulate glycogen synthase kinase-3β activity makes it a potential therapeutic agent for these conditions.

    Industry: WAY-119064 is used in the development of new drugs and therapeutic agents targeting glycogen synthase kinase-3β. Its high potency and selectivity make it a valuable compound for pharmaceutical research and development.

Mechanism of Action

WAY-119064 exerts its effects by inhibiting the activity of glycogen synthase kinase-3β. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby blocking its catalytic activity. This inhibition leads to the modulation of various cellular pathways and processes regulated by glycogen synthase kinase-3β, including glycogen metabolism, cell differentiation, and apoptosis .

Comparison with Similar Compounds

WAY-119064 is unique among glycogen synthase kinase-3β inhibitors due to its high potency and selectivity. Similar compounds include:

    Laduviglusib (CHIR-99021): Another potent glycogen synthase kinase-3β inhibitor with a different chemical structure and mechanism of action.

    Tideglusib: A glycogen synthase kinase-3β inhibitor that has been studied for its potential in treating neurodegenerative diseases.

    SB216763: A well-known glycogen synthase kinase-3β inhibitor used in various research studies.

Each of these compounds has its own unique properties and applications, but WAY-119064 stands out for its high potency and selectivity in inhibiting glycogen synthase kinase-3β .

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H12N2O3S/c1-16-8-4-3-7(5-9(8)17-2)6-10-11(15)14-12(13)18-10/h3-6H,1-2H3,(H2,13,14,15)/b10-6-

InChI Key

UAAYANCJZUULAF-POHAHGRESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=N)S2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=N)S2)OC

Origin of Product

United States

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